2'-(2-Bromohexadecanoyl)paclitaxel, (2S)-
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Overview
Description
2’-(2-Bromohexadecanoyl)paclitaxel, (2S)- is a derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is synthesized by attaching a 2-bromohexadecanoyl group to the paclitaxel molecule, enhancing its lipophilicity and potentially improving its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-Bromohexadecanoyl)paclitaxel involves the esterification of paclitaxel with 2-bromohexadecanoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation . The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed at room temperature to maintain the integrity of the paclitaxel molecule.
Industrial Production Methods
In an industrial setting, the production of 2’-(2-Bromohexadecanoyl)paclitaxel can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The purification of the final product is typically achieved through chromatographic techniques, ensuring high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2’-(2-Bromohexadecanoyl)paclitaxel undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, releasing paclitaxel and 2-bromohexadecanoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the bromine atom.
Major Products
Scientific Research Applications
Cancer Treatment: The compound has shown promise in enhancing the delivery and efficacy of paclitaxel in treating non-small cell lung cancer.
Nanomedicine: It has been incorporated into lipid-based nanoparticles to improve drug delivery and pharmacokinetics.
Pharmacokinetics: Studies have demonstrated improved drug entrapment, stability, and sustained release profiles.
Mechanism of Action
The mechanism of action of 2’-(2-Bromohexadecanoyl)paclitaxel involves its conversion to paclitaxel at the tumor site. The bromine group facilitates this conversion, allowing the active drug to exert its effects by stabilizing microtubules and inhibiting cell division . This targeted delivery enhances the therapeutic efficacy while minimizing systemic toxicity .
Comparison with Similar Compounds
Similar Compounds
2’-(2-Bromohexadecanoyl)docetaxel: Another lipid-conjugated chemotherapeutic agent with similar applications in cancer treatment.
Paclitaxel: The parent compound, widely used in chemotherapy.
Uniqueness
2’-(2-Bromohexadecanoyl)paclitaxel stands out due to its enhanced lipophilicity, which improves drug delivery and pharmacokinetics. The bromine group also facilitates targeted conversion to paclitaxel at the tumor site, offering a potential advantage over other derivatives .
Properties
CAS No. |
288305-08-8 |
---|---|
Molecular Formula |
C63H80BrNO15 |
Molecular Weight |
1171.2 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(2S)-2-bromohexadecanoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C63H80BrNO15/c1-8-9-10-11-12-13-14-15-16-17-18-28-35-45(64)58(72)78-52(50(42-29-22-19-23-30-42)65-56(70)43-31-24-20-25-32-43)59(73)77-46-37-63(74)55(79-57(71)44-33-26-21-27-34-44)53-61(7,47(68)36-48-62(53,38-75-48)80-41(4)67)54(69)51(76-40(3)66)49(39(46)2)60(63,5)6/h19-27,29-34,45-48,50-53,55,68,74H,8-18,28,35-38H2,1-7H3,(H,65,70)/t45-,46-,47-,48+,50-,51+,52+,53-,55-,61+,62-,63+/m0/s1 |
InChI Key |
CHFZHQXKAHDGGH-JEYHPUEASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)Br |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)Br |
Origin of Product |
United States |
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